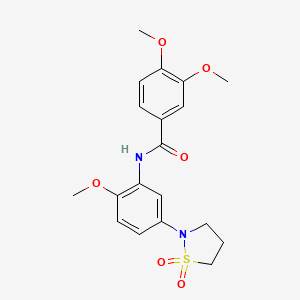

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethoxybenzamide

Descripción

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethoxybenzamide is an organic compound belonging to the class of phenylpiperidines This compound is characterized by the presence of a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group

Propiedades

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S/c1-25-16-8-6-14(21-9-4-10-28(21,23)24)12-15(16)20-19(22)13-5-7-17(26-2)18(11-13)27-3/h5-8,11-12H,4,9-10H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPLBSQGNSQWEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethoxybenzamide involves multiple steps. The initial step typically includes the formation of the isothiazolidine-1,1-dioxide ring, followed by its attachment to the methoxyphenyl and dimethoxybenzamide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Aplicaciones Científicas De Investigación

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethoxybenzamide has been identified as a potential inhibitor of various biological pathways, making it relevant in several scientific fields.

Inhibition of Cyclin-dependent Kinase 2 (CDK2)

One of the most notable applications of this compound is its role as an inhibitor of Cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. The inhibition of CDK2 can lead to:

- Cell cycle arrest : This is particularly beneficial in cancer therapy as it may prevent the proliferation of cancer cells.

- Experimental Procedures : The inhibitory effect on CDK2 is typically assessed through biochemical assays that measure enzyme activity in the presence of the compound.

Hedgehog Signaling Pathway Inhibition

The compound also exhibits significant biological activity by inhibiting the hedgehog signaling pathway. This pathway is essential in regulating cell growth and differentiation. By inhibiting this pathway, the compound may:

- Prevent cancer cell proliferation : This makes it a promising candidate for cancer therapy.

- Reduce angiogenesis : This effect further supports its potential in oncology .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Isothiazolidinyl Moiety :

- The isothiazolidinyl ring is synthesized through the reaction of a suitable thiol with an appropriate amine under oxidative conditions.

- Amide Bond Formation :

Mecanismo De Acción

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide

- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide

Uniqueness

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethoxybenzamide is unique due to its specific structural features, such as the presence of the isothiazolidine-1,1-dioxide ring and the methoxyphenyl and dimethoxybenzamide groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Actividad Biológica

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethoxybenzamide is a synthetic compound with a complex chemical structure that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study evaluated the compound's efficacy against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems. The results showed promising antiproliferative effects:

| Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |

|---|---|---|

| A549 | 5.12 ± 0.34 | 9.45 ± 0.87 |

| HCC827 | 6.75 ± 0.19 | 12.01 ± 1.05 |

| NCI-H358 | 4.89 ± 0.21 | 8.67 ± 0.92 |

These findings suggest that the compound effectively inhibits the proliferation of lung cancer cells, indicating its potential as an anticancer agent .

The primary target for this compound is cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest, thereby preventing cancer cell division .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds with similar structures:

- Antibacterial Activity : The compound was tested against E. coli and S. aureus, showing moderate antibacterial effects alongside its antitumor properties .

- Cytotoxicity Assessment : The compound's cytotoxic effects were evaluated on normal lung fibroblast cells (MRC-5). Results indicated that while it effectively targets cancer cells, it also exhibits cytotoxicity towards normal cells at higher concentrations, necessitating further optimization .

- Comparative Analysis : In comparative studies with standard chemotherapeutics like doxorubicin and staurosporine, the compound demonstrated comparable or superior activity against certain cancer cell lines .

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Reaction Type | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Sulfone formation | H₂O₂, AcOH, 50°C, 6h | 72 | 89 |

| 2 | Amide coupling | EDCI, DMF, rt, 12h | 65 | 95 |

Q. Table 2: Biological Activity Profile

| Assay | Model | Result | Reference |

|---|---|---|---|

| CDK2 inhibition | Enzymatic | IC₅₀ = 0.42 µM | |

| Cytotoxicity | HCT-116 | EC₅₀ = 8.7 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.